molecular formula C12H16BClO3 B6321152 3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol CAS No. 2096995-74-1

3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol

Cat. No. B6321152
CAS RN: 2096995-74-1
M. Wt: 254.52 g/mol
InChI Key: HNGDRPPJEXKUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol, also known as 3-chloro-4-TMD, is a synthetic phenol compound with a wide range of applications in the scientific and medical fields. It is a colorless, odorless, and water-soluble compound. It has been used in various research studies to investigate its properties and potential uses.

Scientific Research Applications

3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenolMD has been used in a variety of scientific research applications, including as a reagent for organic synthesis, a catalyst for organic reactions, and an inhibitor of enzyme activity. It has also been used in the study of the structure-activity relationship of drugs and in the development of new drugs. Additionally, it has been used in the study of the mechanism of action of drugs, as well as in the study of the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenolMD is not yet fully understood. It is believed to interact with a variety of enzymes and proteins in the body, including those involved in the metabolism of drugs. It is also believed to interact with the lipophilic environment of the cell membrane, altering its permeability and affecting the absorption, distribution, and metabolism of drugs.
Biochemical and Physiological Effects
3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenolMD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to affect the absorption, distribution, and metabolism of drugs. It has also been shown to interact with the lipophilic environment of the cell membrane, altering its permeability and affecting the absorption, distribution, and metabolism of drugs. Additionally, it has been shown to have an anti-inflammatory effect and to possess antioxidant properties.

Advantages and Limitations for Lab Experiments

3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenolMD has a number of advantages for use in laboratory experiments. It is a colorless, odorless, and water-soluble compound, making it easy to handle and store. Additionally, it is relatively inexpensive and widely available. However, there are some limitations to its use in laboratory experiments. It is not as stable as other compounds and can decompose over time. Additionally, it can be toxic in high concentrations and can cause irritation to the skin and eyes.

Future Directions

Due to its wide range of applications in the scientific and medical fields, there are a number of potential future directions for 3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenolMD. These include further research into its mechanism of action, its effects on drug metabolism, and its potential therapeutic uses. Additionally, further research into its antioxidant properties and its potential as an anti-inflammatory agent could lead to new treatments and therapies. Finally, further research into its synthesis and its use as a reagent for organic synthesis could lead to new and improved methods of synthesizing compounds.

Synthesis Methods

3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenolMD can be synthesized through a two-step process. In the first step, an aqueous solution of 10-20% 3-chloro-4-methoxybenzaldehyde is reacted with aqueous sodium hydroxide and sodium hypochlorite to form a yellow-green precipitate. This is then filtered and washed with cold water to yield 3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenolMD. In the second step, a solution of 3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenolMD is reacted with aqueous sodium hydroxide and sodium hypochlorite to form a yellow-green precipitate. This is then filtered and washed with cold water to yield the final product.

properties

IUPAC Name

3-chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO3/c1-8-7-12(2,3)17-13(16-8)10-5-4-9(15)6-11(10)14/h4-6,8,15H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGDRPPJEXKUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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